molecular formula C29H33NO8S B12113374 Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside

Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside

Cat. No.: B12113374
M. Wt: 555.6 g/mol
InChI Key: QSYUGWSTYDHNMP-UHFFFAOYSA-N
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Description

Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside is a synthetic glycoside derivative with critical applications in carbohydrate chemistry and glycobiology. Its structure includes:

  • Anomeric benzyl group: Provides stability against hydrolysis and directs glycosylation reactions.
  • C2 acetamido group: Mimics natural N-acetylglucosamine (GlcNAc) residues, facilitating enzyme recognition.
  • C3 benzyl ether: Protects the hydroxyl group during synthetic steps.
  • C6 tosyl (4-methylphenylsulfonyl) group: Acts as a leaving group for nucleophilic substitution, enabling functionalization at C6.
  • Alpha-D configuration: Influences enzyme specificity and stereochemical outcomes in reactions.

This compound is widely used as a substrate for β-glucosidase activity assays and as a building block for synthesizing oligosaccharides and glycopeptides .

Properties

Molecular Formula

C29H33NO8S

Molecular Weight

555.6 g/mol

IUPAC Name

[5-acetamido-3-hydroxy-4,6-bis(phenylmethoxy)oxan-2-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C29H33NO8S/c1-20-13-15-24(16-14-20)39(33,34)37-19-25-27(32)28(35-17-22-9-5-3-6-10-22)26(30-21(2)31)29(38-25)36-18-23-11-7-4-8-12-23/h3-16,25-29,32H,17-19H2,1-2H3,(H,30,31)

InChI Key

QSYUGWSTYDHNMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)NC(=O)C)OCC4=CC=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside typically involves multiple steps. The starting material is often a glucopyranoside derivative, which undergoes a series of chemical reactions to introduce the desired functional groups. Common synthetic routes include:

    Protection and Deprotection Steps: Protecting groups are used to selectively modify specific hydroxyl groups on the glucopyranoside ring.

    Acetylation: Introduction of the acetamido group through acetylation reactions.

    Benzylation: Benzyl groups are introduced using benzyl bromide in the presence of a base.

    Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, including the use of automated synthesizers and optimization of reaction conditions, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms.

    Substitution: Nucleophilic substitution reactions can replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in inhibiting glycosylation processes in cells.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the development of specialized materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-3-O-benzyl-2-deoxy-6-O-[(4-methylphenyl)sulfonyl]-alpha-D-glucopyranoside involves its interaction with specific molecular targets. It is known to inhibit glycosylation by interfering with glycosyltransferase enzymes. This inhibition disrupts the normal biosynthesis of glycoproteins, which can affect various cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents at C6 Position

The C6 substituent dictates reactivity and synthetic utility:

Compound C6 Substituent Reactivity/Application References
Target compound Tosyl (SO₂-C₆H₄-CH₃) Acts as a leaving group for nucleophilic substitution (e.g., azide, amine introduction).
Benzyl 2-acetamido-3,6-di-O-benzyl... Benzyl Stable under acidic/basic conditions; requires hydrogenolysis for removal.
Compound 12 () Benzylsulfonyl (SO₂-C₆H₅) Less commonly used than tosyl; similar leaving group ability but bulkier.
compound Trityl (C(C₆H₅)₃) Bulky protecting group; stabilizes C6 but hinders nucleophilic substitution.
compound 11 TBDPS (Si-based) Silyl ethers protect hydroxyls and are cleaved with fluoride ions.

Key Insight : Tosyl groups are superior for substitution reactions, whereas silyl/benzyl groups prioritize protection over reactivity.

Substituents at C3 Position

The C3 substituent influences regioselectivity and steric effects:

Compound C3 Substituent Impact on Reactivity
Target compound Benzyl Enhances stability; common in glycosylation-resistant intermediates.
compound 7 Allyl Allows for later deprotection via ozonolysis or hydrogenation.
compound Acetyl Temporary protection; removed under basic conditions.

Key Insight : Benzyl groups at C3 provide long-term stability, while allyl/acetyl groups enable controlled deprotection.

Anomeric Configuration

The alpha/beta configuration affects enzyme recognition and synthetic pathways:

Compound Anomeric Configuration Enzyme Specificity/Reactivity
Target compound Alpha-D Substrate for α-glucosidases; used in β-glucosidase assays due to tosyl.
compound 11 Beta-D Likely recognized by β-specific enzymes (e.g., β-N-acetylhexosaminidases).
compounds 1–4 Beta-D (4-deoxy) Hydrolyzed efficiently by fungal β-N-acetylhexosaminidases.

Key Insight : Alpha-configurated compounds like the target are less common in natural oligosaccharides but valuable for probing enzyme mechanisms.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula C6 Group C3 Group Anomeric Config Key Application
Target compound C₂₉H₃₃NO₈S Tosyl Benzyl α-D Substrate, synthesis
Benzyl 2-acetamido-3,6-di-O-benzyl... C₃₆H₃₉NO₆ Benzyl Benzyl α-D Inhibitor synthesis
compound 12 Not reported Benzylsulfonyl Allyl β-D Glycosylation intermediate

Table 2: Enzymatic Reactivity

Compound Enzyme Tested Hydrolysis Rate (Relative)
Target compound β-Glucosidase Substrate activity noted
compound 1 Fungal β-N-acetylhexosaminidases Up to 85%
compound 3 β-N-acetylhexosaminidases Not hydrolyzed

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